molecular formula C9H20N2 B1427843 N-ethyl-2-(piperidin-4-yl)ethanamine CAS No. 1247504-03-5

N-ethyl-2-(piperidin-4-yl)ethanamine

Cat. No. B1427843
M. Wt: 156.27 g/mol
InChI Key: CFSNUYGAXDZGNG-UHFFFAOYSA-N
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Description

“N-ethyl-2-(piperidin-4-yl)ethanamine” is a compound with the molecular formula C9H20N2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Molecular Structure Analysis

The molecular structure of “N-ethyl-2-(piperidin-4-yl)ethanamine” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Dopamine D2 Receptor Ligands

N-ethyl-2-(piperidin-4-yl)ethanamine derivatives have been explored for their potential as dopamine D2 receptor (D2R) modulators, with applications in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore of high D2R affinity includes an aromatic moiety, cyclic amine (such as piperidine), and a lipophilic fragment, which are crucial for the ligand's activity. This research underlines the therapeutic potential of D2R modulators and their role in understanding and treating related pathologies (Jůza et al., 2022).

Ethylene Oxide Sterilization

The compound has been implicated in discussions about ethylene oxide (EO) sterilization, given its structural relevance to EO, which is a critical process in sterilizing medical devices. This review highlights the mechanism, application, and challenges of EO sterilization, including cycle design and validation. It underscores the importance of optimizing sterilization processes for medical safety and efficacy (Mendes et al., 2007).

Piperidine Alkaloids and Derivatives

Research on piperidine alkaloids, including N-ethyl-2-(piperidin-4-yl)ethanamine, has shown significant pharmacological interest due to their presence in various natural sources and synthetic compounds. These alkaloids are explored for their diverse therapeutic properties, including antimicrobial, immunomodulatory, and neuroprotective effects. The review on piperidine alkaloids of Pinus and related genera emphasizes the medicinal potential of these compounds and suggests further investigation into their therapeutic applications (Singh et al., 2021).

Ethyl Glucuronide as a Biomarker

In forensic and clinical toxicology, ethyl glucuronide (EtG) is a direct ethanol metabolite used as a biomarker to assess alcohol consumption. Although not directly related to N-ethyl-2-(piperidin-4-yl)ethanamine, the methodologies and analytical techniques developed for EtG detection and quantification in biological matrices might inform similar analytical approaches for studying piperidine derivatives in scientific research (Biondi et al., 2019).

Safety And Hazards

“N-ethyl-2-(piperidin-4-yl)ethanamine” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the hazard statements H302 - H318 . Precautionary measures include P280 - P305 + P351 + P338 .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-ethyl-2-(piperidin-4-yl)ethanamine”, is an important task of modern organic chemistry .

properties

IUPAC Name

N-ethyl-2-piperidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-10-6-3-9-4-7-11-8-5-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSNUYGAXDZGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(piperidin-4-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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